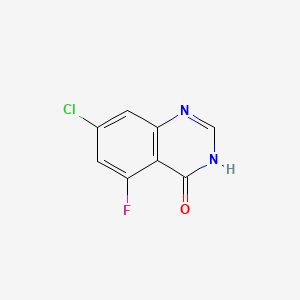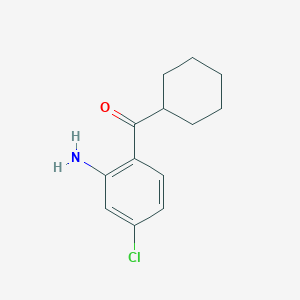![molecular formula C10H10ClN3OS B13943571 4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)
4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a thiazole ring with a pyridine ring, and is substituted with a chlorine atom and a morpholine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
準備方法
The synthesis of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the cyclization of a pyridine derivative with a thiazole precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazolo[4,5-c]pyridine core . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
化学反応の分析
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its interactions with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K).
Industry: In the industrial sector, the compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular signaling pathways. The compound inhibits PI3K by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. This inhibition disrupts downstream signaling pathways, leading to various cellular effects, including reduced cell proliferation and increased apoptosis .
類似化合物との比較
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
2-Chloro-4-florophenyl sulfonamide: This compound also inhibits PI3K but has different structural features and potency.
5-Chlorothiophene-2-sulfonamide: Another PI3K inhibitor with a distinct chemical structure and activity profile.
The uniqueness of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine lies in its specific combination of functional groups and its potent inhibitory activity against PI3K. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C10H10ClN3OS |
|---|---|
分子量 |
255.72 g/mol |
IUPAC名 |
4-(6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H10ClN3OS/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChIキー |
KHANIWBUYRMAGE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=CN=C(C=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)





![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)



![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)

